Motuporamine A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

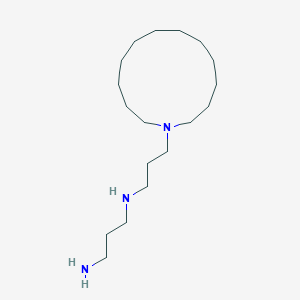

Motuporamine A is a natural product found in Neopetrosia chaliniformis with data available.

Wissenschaftliche Forschungsanwendungen

Inhibition of Tumor Cell Invasion and Angiogenesis

Motuporamine A, derived from marine sponges, has been identified as a potent inhibitor of tumor cell invasion and angiogenesis. It exhibits micromolar inhibition of invasion of various carcinoma cells without significant toxicity or inhibition of cell proliferation. The compound disrupts actin-mediated membrane ruffling and impairs beta1-integrin activation, suggesting its interference with "inside-out" signaling to integrins. Motuporamine A also shows anti-angiogenic properties in both in vitro and in vivo assays, making it an attractive candidate for cancer therapy (Roskelley et al., 2001).

Antimetastatic Properties and Sphingolipid Metabolism Targeting

Research indicates that Motuporamine A and its derivatives target sphingolipid metabolism, particularly influencing ceramide populations in metastatic pancreatic cancer cells. This action is speculated to inhibit metastatic pathways associated with CXCR4 signaling. The alterations in ceramide and sphingomyelin populations provide insights into the compound's mechanism of action against cancer cell metastasis (Muth et al., 2015).

Anti-Invasion Activity and Structural Analysis

Studies on Motuporamine A have led to the identification of structural features vital for its anti-invasion activity. The presence of a saturated 15-membered cyclic amine fused to a diamine side chain is critical. Synthetic analogues of Motuporamine A have been evaluated for anti-invasive activity, providing insights into the functionality and shape requirements for activity in this family of alkaloids (Williams et al., 2002).

Modulation of Cell Migration and Cytoskeletal Alterations

Motuporamine A has been shown to cause cytoskeletal alterations in tumor cells, specifically increasing the thickness and number of actin stress fibers. It activates the small GTP-binding protein Rho and stimulates sodium–proton exchanger activity, which are key elements in its anti-invasive activity. This suggests that the compound’s ability to remodel stress fibers and focal adhesions is crucial for its anti-tumor effects (McHardy et al., 2004).

Synthesis and Structural Verification

Efforts have been made to synthesize Motuporamine A and its variants to understand their structural and biological properties better. These studies have led to the verification of the structure and the elucidation of the position of the olefin within the ring, providing a foundation for further exploration of its biological activities (Goldring & Weiler, 1999).

Impact on Neuronal Outgrowth

Motuporamine A exhibits a significant inhibitory effect on neuronal outgrowth. Its presence leads to growth cone collapse and neurite retraction in chick neurons, involving active Rho-GTP. This suggests its potential as a research tool for examining intracellular mechanisms associated with growth cone motility (To et al., 2006).

Mechanism of Action in Tumor Invasion Inhibition

Motuporamine A's mechanism of action in inhibiting tumor invasion involves affecting cellular shape and adhesion formation. It activates Rho GTPase, which is partly responsible for its anti-invasion activity. Additionally, it influences membrane trafficking or degradation, potentially related to its anti-invasion effect (McHardy, 2007).

Eigenschaften

Produktname |

Motuporamine A |

|---|---|

Molekularformel |

C18H39N3 |

Molekulargewicht |

297.5 g/mol |

IUPAC-Name |

N'-[3-(azacyclotridec-1-yl)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C18H39N3/c19-13-11-14-20-15-12-18-21-16-9-7-5-3-1-2-4-6-8-10-17-21/h20H,1-19H2 |

InChI-Schlüssel |

AXRQFIIUYLOARV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCCCCN(CCCCC1)CCCNCCCN |

Synonyme |

motuporamine A motuporamine-A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4R,5R,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1241830.png)

![6-(3-Methylbut-2-enyl)-8-(3-nitrophenyl)pyrido[2,3-d]pyridazin-5-one](/img/structure/B1241836.png)

![(15E)-7-[(2-chloro-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-3-methoxy-8,10,13,15,17,18-hexamethyl-1-oxa-5,8,11-triazacyclooctadec-15-ene-2,6,9,12-tetrone](/img/structure/B1241837.png)

![2-[[(2S,3R,4S,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-1,4-dimethyl-6-[14-methyl-3-[3-methyl-5-oxo-5-(3,4,5-trimethoxy-6-methyloxan-2-yl)oxypentanoyl]oxypentadecanoyl]oxy-3-oxo-1,4-diazepane-5-carboxylic acid](/img/structure/B1241838.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-11,11-dimethyl-2,3,4,11-tetrahydronaphtho[2,3-g]quinolinium](/img/structure/B1241839.png)

![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)

![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)

![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)